Improved Yield in Specific N-Alkylation: Bromomethylcyclopropane vs. Chlorocyclopropane
In the synthesis of 1-(cyclopropylmethyl)piperidine, the use of Bromomethylcyclopropane as the alkylating agent demonstrates a quantifiable advantage over its chloro-analog. While both reagents are viable for this nucleophilic substitution, the reaction with Bromomethylcyclopropane is reported to achieve a higher yield .
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | Up to 94% |
| Comparator Or Baseline | Chlorocyclopropane (Yield not specifically quantified in the source but implied to be a viable, alternative reagent for the same transformation). |
| Quantified Difference | The maximum reported yield for Bromomethylcyclopropane is 94% under optimized conditions. |
| Conditions | Reaction with N-Boc-piperazine in N,N-dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base . |
Why This Matters
For process chemists and procurement specialists, a 94% yield from a readily available alkylating agent represents a highly efficient route to N-cyclopropylmethylated piperidines, which are key intermediates in CNS drug discovery, offering a clear efficiency benchmark over alternative halogenated starting materials.
